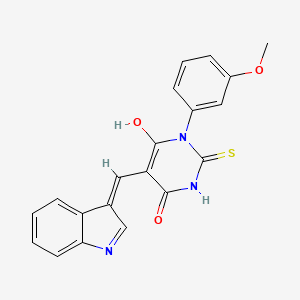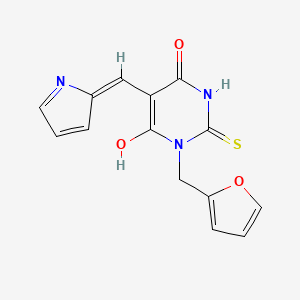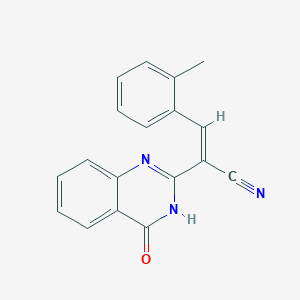![molecular formula C20H12ClN3O4 B3725034 N-(4-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3725034.png)
N-(4-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylamide
Descripción general
Descripción
N-(4-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylamide is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound is commonly referred to as CNFA and is known for its ability to inhibit the activity of certain enzymes that are involved in various biochemical pathways. In
Aplicaciones Científicas De Investigación
CNFA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes such as cathepsin K, a cysteine protease involved in bone resorption. This makes CNFA a potential candidate for the treatment of bone-related disorders such as osteoporosis.
Mecanismo De Acción
The mechanism of action of CNFA involves its ability to bind to the active site of enzymes and inhibit their activity. It has been shown to exhibit a high degree of selectivity towards certain enzymes, making it a promising candidate for the development of targeted therapies.
Biochemical and Physiological Effects:
CNFA has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of cathepsin K, which is involved in bone resorption. This makes CNFA a potential candidate for the treatment of bone-related disorders such as osteoporosis. Additionally, CNFA has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CNFA is its high degree of selectivity towards certain enzymes. This makes it a promising candidate for the development of targeted therapies. Additionally, the synthesis method for CNFA is relatively simple and yields a high amount of product. However, one of the main limitations of CNFA is its potential toxicity, which may limit its use in clinical settings.
Direcciones Futuras
There are several potential future directions for research on CNFA. One area of research could focus on the development of more potent and selective inhibitors of cathepsin K. Additionally, research could be conducted to explore the potential use of CNFA in the treatment of other diseases such as cancer. Furthermore, the potential toxicity of CNFA could be further investigated to determine its safety for use in clinical settings.
Propiedades
IUPAC Name |
(E)-N-(4-chlorophenyl)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O4/c21-15-3-5-16(6-4-15)23-20(25)14(12-22)11-18-9-10-19(28-18)13-1-7-17(8-2-13)24(26)27/h1-11H,(H,23,25)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNRSDCGOLHMHR-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-2-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B3724952.png)

![5-(4-chlorophenyl)-2-furaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3724976.png)
![2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-(methoxymethyl)-4(1H)-pyrimidinone](/img/structure/B3724991.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3724999.png)

![1-(1,3-benzodioxol-5-ylmethyl)-5-[(7-ethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3725006.png)

![3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1-phenyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B3725021.png)
![5-[(2-methyl-1H-indol-3-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3725027.png)

![2-hydroxy-5-(5-{2-[(5-phenyl-2H-tetrazol-2-yl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B3725046.png)

![2-(isopropylthio)-8,8-dimethyl-5-[2-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3725051.png)
